Molecular Weight and Hydrophilicity: t-Boc-Aminooxy-PEG7-azide vs. PEG4 and PEG11 Analogs
t-Boc-Aminooxy-PEG7-azide possesses a molecular weight of 510.6 g/mol, an XLogP3-AA value of 0.8, and a topological polar surface area (TPSA) of 127 Ų, as computed by PubChem [1]. This compares to shorter (e.g., PEG4) and longer (e.g., PEG11) analogs in the same series. While a PEG11 analog (MW ~570.7) offers enhanced aqueous solubility due to a longer hydrophilic chain, the PEG7 variant provides a balanced profile that maintains sufficient solubility for conjugation in mixed aqueous-organic solvent systems while minimizing the potential for excessive steric bulk or increased viscosity .
| Evidence Dimension | Molecular weight, lipophilicity (XLogP3-AA), and polar surface area |
|---|---|
| Target Compound Data | MW: 510.6 g/mol; XLogP3-AA: 0.8; TPSA: 127 Ų [1] |
| Comparator Or Baseline | PEG4 analog (MW ~278.3, lower solubility); PEG11 analog (MW ~570.7, maximal solubility but larger size) |
| Quantified Difference | PEG7 MW is ~232.3 Da greater than PEG4 and ~60.1 Da less than PEG11; TPSA and XLogP3 values are intermediate, reflecting moderate hydrophilicity and polarity [1] |
| Conditions | Computed physicochemical properties from PubChem and vendor datasheets |
Why This Matters
This intermediate molecular weight and polarity profile makes t-Boc-Aminooxy-PEG7-azide a versatile choice for applications requiring a balance between aqueous solubility and minimal steric interference, avoiding the potential precipitation issues of shorter PEGs and the bulkiness of longer PEGs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 163297105, t-Boc-Aminooxy-PEG7-azide. https://pubchem.ncbi.nlm.nih.gov/compound/163297105 (accessed April 20, 2026). View Source
